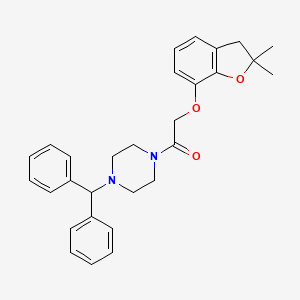

1-(4-Benzhydrylpiperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

Description

1-(4-Benzhydrylpiperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a synthetic organic compound featuring a benzhydryl-substituted piperazine moiety linked via an ethanone bridge to a 2,2-dimethyl-2,3-dihydrobenzofuran group. The dihydrobenzofuran moiety may enhance metabolic stability and bioavailability compared to simpler aromatic systems .

Properties

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O3/c1-29(2)20-24-14-9-15-25(28(24)34-29)33-21-26(32)30-16-18-31(19-17-30)27(22-10-5-3-6-11-22)23-12-7-4-8-13-23/h3-15,27H,16-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFSLSFKHCVHQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone typically involves multiple steps:

Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

Introduction of the Benzhydryl Group: This step often involves a Friedel-Crafts alkylation reaction.

Attachment of the Benzofuran Moiety: This can be done through etherification reactions using appropriate benzofuran derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzhydrylpiperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone can undergo various chemical reactions:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzhydryl or benzofuran moieties.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving piperazine derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Benzhydrylpiperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone would depend on its specific interactions with biological targets. Typically, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Substituent Effects on Receptor Binding: The benzhydryl group in the target compound may increase affinity for receptors with hydrophobic binding pockets (e.g., α2A-adrenergic receptors) compared to the 4-fluorophenyl analog, which prioritizes electron-withdrawing effects for 5-HT7 receptor selectivity .

Synthetic Efficiency :

- The hydrochloride salt of the piperidine-4-amine analog achieves a 98% yield , suggesting that primary amines in similar frameworks are synthetically favorable. In contrast, the target compound’s benzhydrylpiperazine group may require more complex purification steps due to its bulkiness.

Physicochemical Properties :

- The fluorophenyl analog’s lower molecular weight (~441.5 g/mol) and fluorine substituent likely improve blood-brain barrier penetration compared to the target compound (~503.6 g/mol) .

- The dihydrobenzofuran moiety in all three compounds confers resistance to oxidative metabolism, a critical advantage for oral bioavailability .

Research Findings and Implications

- Dual Receptor Targeting : The target compound’s benzhydrylpiperazine group aligns with trends in designing dual α2A/5-HT7 ligands, which are explored for treating depression and neuropathic pain . However, its larger size may trade off binding selectivity for broader receptor interactions.

- Metabolic Stability : Analog studies highlight the dihydrobenzofuran system’s role in reducing first-pass metabolism, a feature shared across all compared compounds .

- Gaps in Data : Direct pharmacological assays (e.g., IC50 values, receptor-binding profiles) for the target compound are absent in the provided evidence. Future studies should prioritize comparative in vitro screens to validate its hypothesized advantages.

Biological Activity

1-(4-Benzhydrylpiperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone, often referred to as a benzofuran derivative, is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety and a benzofuran derivative. The molecular formula is , with a molecular weight of approximately 466.60 g/mol. Its structure is crucial for its interaction with biological targets, particularly in the central nervous system.

Benzofuran derivatives are known to interact with various neurotransmitter receptors. Preliminary studies suggest that this compound may act as an agonist at cannabinoid receptors, particularly CB2 receptors, which are implicated in pain modulation and anti-inflammatory responses. The selectivity for CB2 over CB1 receptors indicates a potentially favorable side effect profile, as activation of CB1 can lead to psychoactive effects.

Pharmacological Studies

Research has demonstrated that this compound exhibits several pharmacological activities:

- Analgesic Effects : In vivo studies have shown that compounds similar to this one can significantly reduce pain responses in models of neuropathic pain without affecting locomotor function. For instance, compounds from the benzofuran class have been reported to reverse neuropathic pain in rat models when administered at specific dosages .

- Anti-inflammatory Properties : The compound's ability to modulate immune responses through CB2 receptor activation suggests potential applications in treating inflammatory conditions. Research indicates that selective CB2 agonists can alleviate symptoms associated with arthritis and other inflammatory diseases .

- Neuroprotective Effects : Some studies have indicated that benzofuran derivatives may protect neuronal cells from apoptosis and oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in preclinical models:

- Neuropathic Pain Model : A study involving adult male Sprague Dawley rats demonstrated that administration of a related benzofuran compound resulted in significant analgesic effects without impairing motor skills. This was attributed to selective activation of the CB2 receptor pathway .

- Inflammation Models : Another study assessed the impact of these compounds on inflammation-induced pain and found that they effectively reduced hyperalgesia in various experimental setups, reinforcing the role of CB2 receptors in mediating these effects .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C29H34N2O3 |

| Molecular Weight | 466.60 g/mol |

| Primary Target | CB2 Receptor |

| Analgesic Activity | Significant |

| Anti-inflammatory Activity | Positive |

| Neuroprotective Potential | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.